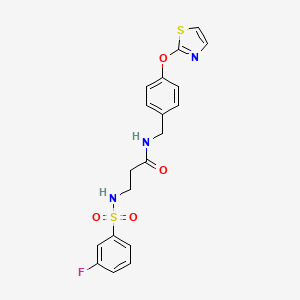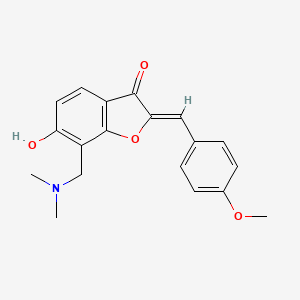![molecular formula C19H19NO4S B2930907 (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid CAS No. 327093-81-2](/img/structure/B2930907.png)
(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2,3-Dihydroquinazolin-4(1H)-one , which has been studied for its antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their antibacterial properties .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds related to (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid, have been extensively studied for their therapeutic potential. Initially recognized for neurotoxic effects, later research identified 1-methyl-1,2,3,4-tetrahydroisoquinoline as a Parkinsonism-preventing agent. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the anticancer potential of tetrahydroisoquinolines. Research spanning 2010-2015 has documented various therapeutic activities of these derivatives in cancer, central nervous system disorders, metabolic diseases, and infectious diseases, suggesting their broad applicability in drug discovery (Singh & Shah, 2017).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, is known for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. CGA has shown potential in modulating lipid metabolism and glucose levels, suggesting its applicability in managing hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its hepatoprotective effects and the hypocholesterolemic influence further underline its therapeutic potential, emphasizing the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinolines have been identified as significant heterocyclic scaffolds with notable biological activities. Their metal chelation properties make them promising candidates for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The exploration of synthetic modifications aims to develop potent drugs with a broad spectrum of therapeutic targets, underscoring the ongoing interest in this compound class for medicinal chemistry and drug development (Gupta, Luxami, & Paul, 2021).
Propriétés
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNIGYPDKEQFP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)
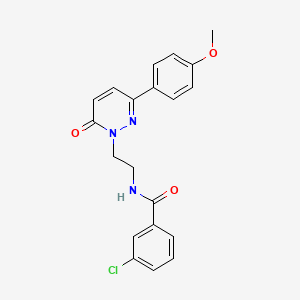
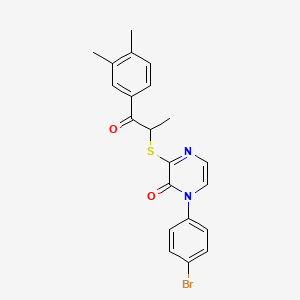
![5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2930832.png)

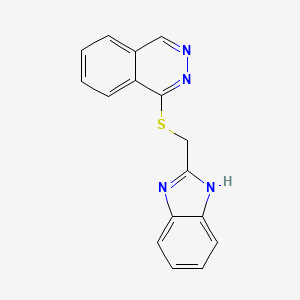

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)
